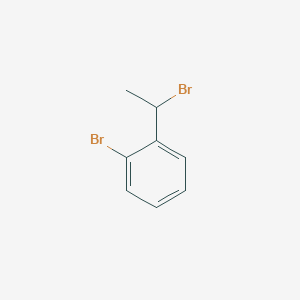
















|
REACTION_CXSMILES
|
C(OCC)(=O)[CH2:2][C:3](OCC)=[O:4].[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH:19](Br)[CH3:20].[OH-].[K+].Cl.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-]>C(O)C.O.ClCCl>[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:14]=1[CH:19]([CH3:20])[CH2:2][C:3]2=[O:4] |f:2.3,6.7.8.9|
|


|
Name
|
|
|
Quantity
|
215 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
137 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)C(C)Br
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
ice
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
while vigorously stirring, over 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
so the reaction mixture would be slowly refluxing
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was additionally refluxed for 4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was refluxed for 3 h
|
|
Duration
|
3 h
|
|
Type
|
DISTILLATION
|
|
Details
|
ethanol was distilled off at atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with 2×200 ml of cold water
|
|
Type
|
CUSTOM
|
|
Details
|
dried in air
|
|
Type
|
CUSTOM
|
|
Details
|
The dibacic acid obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating it at 160° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
To the viscous oil obtained
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred for 24 h at room temperature
|
|
Duration
|
24 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The excess of SOCl2 was distilled off
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 160 ml of anhydrous dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 3 h
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over K2CO3
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |